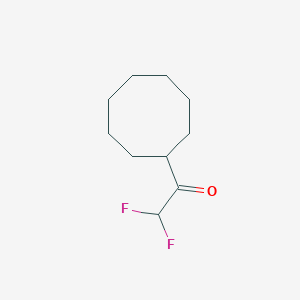
1-Cyclooctyl-2,2-difluoroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclooctyl-2,2-difluoroethan-1-one (CODE) is a synthetic compound that has gained attention in scientific research due to its unique properties and potential applications. CODE is a cyclic ketone with a molecular weight of 170.22 g/mol and a chemical formula of C10H15F2O. It is a colorless liquid that is soluble in organic solvents like ethanol, methanol, and acetone.
Scientific Research Applications
1-Cyclooctyl-2,2-difluoroethan-1-one has been used in various scientific research applications, including as a reagent in organic synthesis, a building block for the synthesis of other compounds, and as a tool for studying enzyme-catalyzed reactions. It has also been used in the development of new drugs and as a potential treatment for various diseases.
Mechanism Of Action
The mechanism of action of 1-Cyclooctyl-2,2-difluoroethan-1-one is not fully understood, but it is believed to act as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes play a role in the breakdown of neurotransmitters like acetylcholine, which is essential for normal brain function. By inhibiting these enzymes, 1-Cyclooctyl-2,2-difluoroethan-1-one may increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical And Physiological Effects
Studies have shown that 1-Cyclooctyl-2,2-difluoroethan-1-one has various biochemical and physiological effects, including improving cognitive function, reducing inflammation, and acting as an analgesic. It has also been shown to have anticonvulsant properties and may be effective in the treatment of epilepsy.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-Cyclooctyl-2,2-difluoroethan-1-one in lab experiments is its unique structure, which allows it to be used as a building block for the synthesis of other compounds. It is also relatively easy to synthesize in sufficient quantities for research purposes. However, one limitation of using 1-Cyclooctyl-2,2-difluoroethan-1-one is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 1-Cyclooctyl-2,2-difluoroethan-1-one, including further studies on its mechanism of action, the development of new drugs based on its structure, and the exploration of its potential use in the treatment of various diseases. Additionally, the use of 1-Cyclooctyl-2,2-difluoroethan-1-one as a tool for studying enzyme-catalyzed reactions and the synthesis of other compounds may continue to be an area of interest for researchers.
Conclusion:
In conclusion, 1-Cyclooctyl-2,2-difluoroethan-1-one is a synthetic compound with unique properties and potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-Cyclooctyl-2,2-difluoroethan-1-one may lead to the development of new drugs and treatments for various diseases.
Synthesis Methods
1-Cyclooctyl-2,2-difluoroethan-1-one can be synthesized through a multistep process that involves the reaction of cyclooctanone with ethyl trifluoroacetate in the presence of a strong base like sodium hydride. The resulting product is then treated with a reducing agent like lithium aluminum hydride to obtain 1-Cyclooctyl-2,2-difluoroethan-1-one. This synthesis method has been reported in scientific literature and has been used to produce 1-Cyclooctyl-2,2-difluoroethan-1-one in sufficient quantities for research purposes.
properties
CAS RN |
127119-02-2 |
|---|---|
Product Name |
1-Cyclooctyl-2,2-difluoroethan-1-one |
Molecular Formula |
C10H16F2O |
Molecular Weight |
190.23 g/mol |
IUPAC Name |
1-cyclooctyl-2,2-difluoroethanone |
InChI |
InChI=1S/C10H16F2O/c11-10(12)9(13)8-6-4-2-1-3-5-7-8/h8,10H,1-7H2 |
InChI Key |
SPCPNHXVDGFHOC-UHFFFAOYSA-N |
SMILES |
C1CCCC(CCC1)C(=O)C(F)F |
Canonical SMILES |
C1CCCC(CCC1)C(=O)C(F)F |
synonyms |
Ethanone, 1-cyclooctyl-2,2-difluoro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



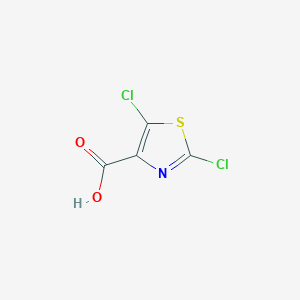
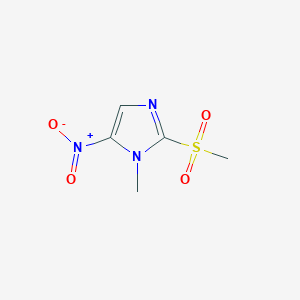
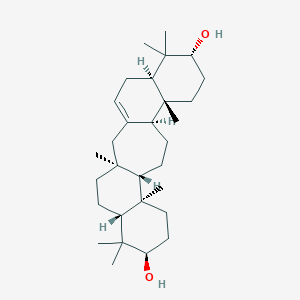
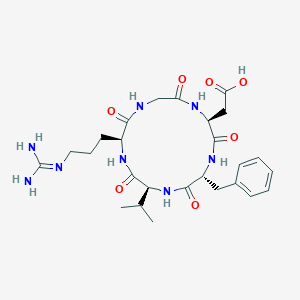
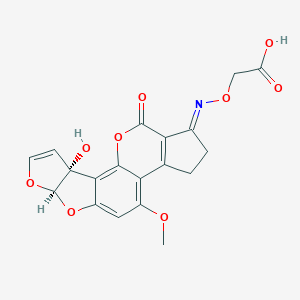
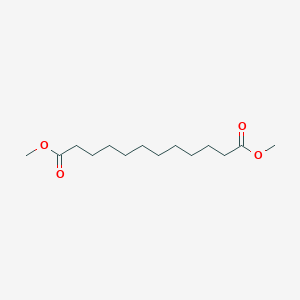
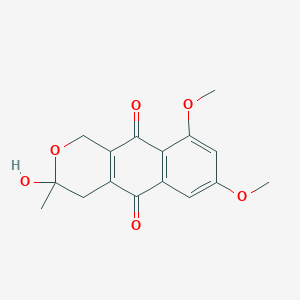
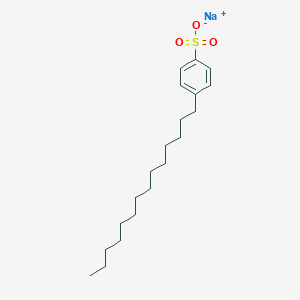
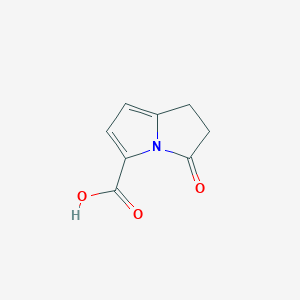
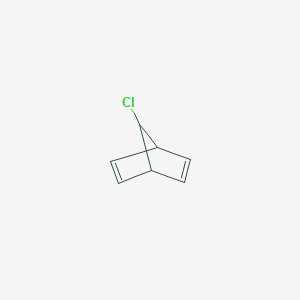
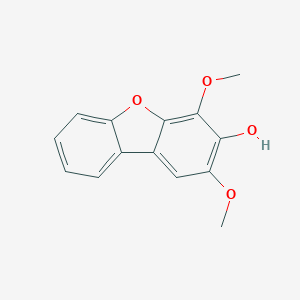
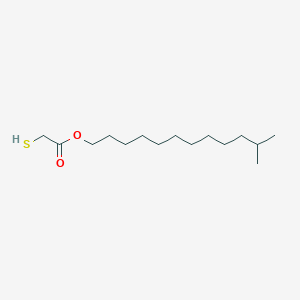
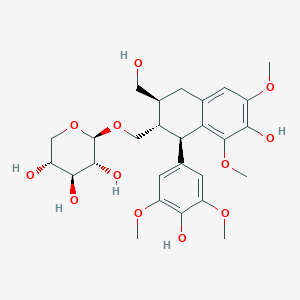
![(S)-(-)-1-[N-(1-Ethoxycarbonyl-3-phenylpropyl)-N-trifluoroacetyl]-L-lysine](/img/structure/B161735.png)